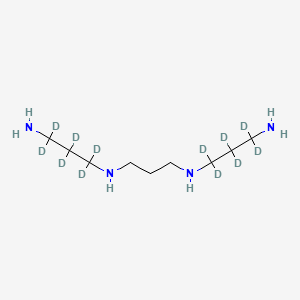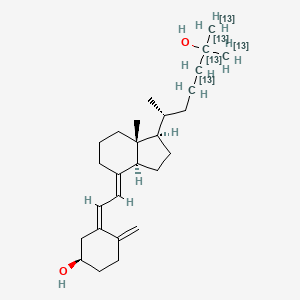
3-Epi-25-hydroxyvitamin D3-13c5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Epi-25-hydroxyvitamin D3-13c5 is a labeled analog of 3-Epi-25-hydroxyvitamin D3, where five carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of vitamin D metabolites in biological samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Epi-25-hydroxyvitamin D3-13c5 involves the incorporation of carbon-13 isotopes into the vitamin D3 structure. The process typically starts with the hydroxylation of vitamin D3 to produce 25-hydroxyvitamin D3, followed by epimerization at the C-3 position to yield 3-Epi-25-hydroxyvitamin D3. The carbon-13 labeling is achieved through the use of carbon-13 enriched reagents during the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard in research .
Analyse Des Réactions Chimiques
Types of Reactions
3-Epi-25-hydroxyvitamin D3-13c5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C-25 position can be oxidized to form 25-hydroxyvitamin D3-13c5.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the carbon-13 labeling .
Applications De Recherche Scientifique
3-Epi-25-hydroxyvitamin D3-13c5 is widely used in scientific research for:
Quantification of Vitamin D Metabolites: It serves as an internal standard in mass spectrometry-based assays to accurately measure the levels of vitamin D metabolites in biological samples.
Pharmacokinetic Studies: The compound is used to study the pharmacokinetics and metabolism of vitamin D analogs in vivo.
Biological Research: It helps in understanding the biological roles and mechanisms of action of vitamin D metabolites.
Medical Research: The compound is used in clinical research to investigate the effects of vitamin D on various health conditions.
Mécanisme D'action
3-Epi-25-hydroxyvitamin D3-13c5 exerts its effects by mimicking the behavior of natural vitamin D metabolites. It binds to the vitamin D receptor (VDR) and modulates the expression of target genes involved in calcium and phosphate homeostasis. The carbon-13 labeling allows for precise tracking and quantification of the compound in biological systems, providing insights into its metabolic pathways and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
25-Hydroxyvitamin D3-13c5: Another carbon-13 labeled analog used for similar research purposes.
3-Epi-25-hydroxyvitamin D2-13c5: A labeled analog of vitamin D2 with similar applications.
25-Hydroxyvitamin D2-13c5: Used for the quantification of vitamin D2 metabolites.
Uniqueness
3-Epi-25-hydroxyvitamin D3-13c5 is unique due to its specific epimeric form and carbon-13 labeling, which provides enhanced stability and accuracy in analytical measurements. Its distinct structure allows for the differentiation and quantification of epimeric forms of vitamin D metabolites, which is crucial for accurate biological and clinical research .
Propriétés
Formule moléculaire |
C27H44O2 |
|---|---|
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23-,24-,25+,27-/m1/s1/i3+1,4+1,6+1,16+1,26+1 |
Clé InChI |
JWUBBDSIWDLEOM-JTPXXKCSSA-N |
SMILES isomérique |
C[C@H](C[13CH2][13CH2][13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)

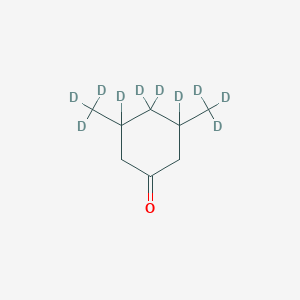
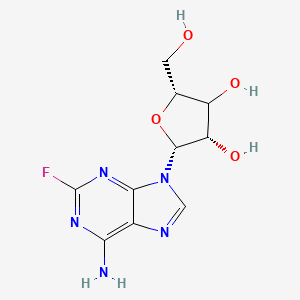
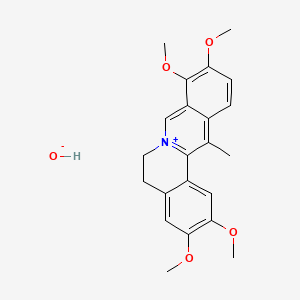

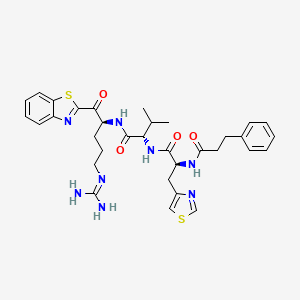

![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)

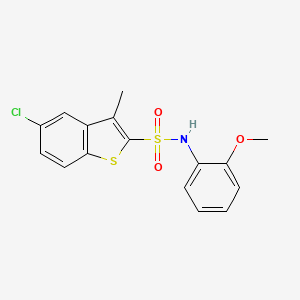

![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one](/img/structure/B12396775.png)
